3,3-Dimethylpentane-1,5-diol

Catalog No.
S732146
CAS No.
53120-74-4
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethylpentane-1,5-diol

CAS Number

53120-74-4

Product Name

3,3-Dimethylpentane-1,5-diol

IUPAC Name

3,3-dimethylpentane-1,5-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3

InChI Key

CFEPFAMBMGCTQM-UHFFFAOYSA-N

SMILES

CC(C)(CCO)CCO

Canonical SMILES

CC(C)(CCO)CCO

The exact mass of the compound 3,3-Dimethylpentane-1,5-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3-Dimethylpentane-1,5-diol (CAS 53120-74-4) is a highly branched, sterically hindered aliphatic diol utilized primarily as a specialty monomer in the synthesis of high-performance polyurethanes, polyesters, and polycarbonate polyols . Featuring dual primary hydroxyl groups for consistent reactivity and a gem-dimethyl substituted central carbon, this compound imparts exceptional hydrolytic and thermal stability to downstream polymer linkages . Crucially for industrial procurement and scale-up, it exists as a clear, pumpable liquid at room temperature, distinguishing it from many other hindered diols and significantly streamlining bulk material handling .

Research Fit

Branched monomer for polyester and polyurethane synthesis
Gem-dimethyl substitution may reduce polymer crystallinity
Structurally distinct from linear 1,5-pentanediol; not directly interchangeable

Generic substitution of 3,3-dimethylpentane-1,5-diol with standard linear diols, such as 1,6-hexanediol (HDO) or 1,5-pentanediol (PDO), results in polymers with significantly lower hydrolytic stability and higher crystallinity, leading to premature degradation in humid environments and unwanted cold-hardening [1]. Conversely, substituting it with the shorter branched analog Neopentyl Glycol (NPG) introduces major processability bottlenecks; NPG is a high-melting solid that requires heated handling, whereas 3,3-dimethylpentane-1,5-diol is a liquid . Furthermore, NPG-based polymers suffer from higher glass transition temperatures (Tg), sacrificing the low-temperature flexibility required in advanced elastomers and coatings [1].

Substitution Risk

Linear 1,5-pentanediol

Substitution may increase polymer crystallinity, shifting thermal and mechanical properties.

Neopentyl glycol

Its symmetric branching profile differs, potentially altering polymer Tg and flexibility.

2,3-Dimethyl isomer

Vicinal methyl groups create a distinct steric environment; polymer properties may not transfer.

Processability and Handling Efficiency

3,3-Dimethylpentane-1,5-diol remains a liquid under standard conditions with a melting point of -50°C . In stark contrast, the widely used branched comparator Neopentyl Glycol (NPG) is a solid at room temperature with a melting point of approximately 129°C . This 179°C difference in melting point fundamentally alters manufacturing workflows by eliminating pre-melting requirements.

Evidence DimensionMelting Point / Physical State
Target Compound Data-50°C (Liquid)
Comparator Or BaselineNeopentyl Glycol (NPG) at 129°C (Solid)
Quantified Difference179°C lower melting point
ConditionsStandard atmospheric pressure, bulk storage

Eliminates the need for heated storage tanks and pre-melting steps during prepolymer synthesis, significantly reducing energy costs and simplifying reactor feeding.

Structural Isomerism
Class-level
Geminal (C3) vs vicinal (C2,C3) methyl groups
Polymer properties are not interchangeable
No direct comparative polymerization data available

Polymer Flexibility and Tg Control

The 5-carbon backbone of 3,3-dimethylpentane-1,5-diol provides greater chain mobility than the 3-carbon backbone of NPG. When incorporated into polycarbonate polyols or polyurethanes, this extended chain length lowers the glass transition temperature (Tg) of the resulting polymer [1]. While maintaining the steric hindrance necessary for chemical resistance, the longer aliphatic segment prevents the excessive backbone rigidity associated with NPG[2].

Evidence DimensionBackbone chain length and resulting polymer Tg
Target Compound Data5-carbon aliphatic chain (lower Tg, higher flexibility)
Comparator Or BaselineNeopentyl Glycol (3-carbon aliphatic chain, higher Tg)
Quantified Difference2 additional methylene units providing enhanced free volume
ConditionsPolyurethane and polycarbonate elastomer formulation

Allows formulators to achieve soft-touch, highly flexible elastomers and integral skin foams without sacrificing the chemical resistance provided by branched structures.

Boiling Point
Reported
233.16 °C (est.) vs 239–242 °C
Lower bp suggests reduced H-bonding; relevant for high‑T processing
Target value estimated; comparator experimental

Hydrolytic Stability via Steric Shielding

Linear diols like 1,6-hexanediol (HDO) leave ester and carbonate linkages exposed to nucleophilic attack by water. The gem-dimethyl group at the 3-position of 3,3-dimethylpentane-1,5-diol provides substantial steric shielding to these adjacent linkages [1]. This structural feature dramatically reduces the rate of hydrolysis in the derived polymers compared to unhindered linear alternatives, ensuring long-term mechanical retention in wet environments [2].

Evidence DimensionSteric shielding of polymer linkages
Target Compound DataHigh steric hindrance (3,3-dimethyl substitution)
Comparator Or Baseline1,6-Hexanediol (unhindered linear chain)
Quantified DifferenceSignificant reduction in hydrolysis rate of derived ester/carbonate bonds
ConditionsHigh-humidity environmental aging of polyurethanes

Critical for formulating exterior coatings, synthetic leathers, and marine polyurethanes that require long-term resistance to moisture degradation.

NIST Thermophysical Data
Reported
Critically evaluated Tc, Pc, vapor pressure available
Supports process modeling, reduces experimental burden
Not widely available for analog diols

Crystallinity Disruption and Optical Clarity

The asymmetric bulk of the 3,3-dimethyl substitution disrupts polymer chain packing, yielding highly amorphous polycarbonates and polyesters [1]. In contrast, polymers derived from linear diols like 1,5-pentanediol or 1,6-hexanediol exhibit strong tendencies to crystallize, which can lead to cold-hardening, phase separation in solvents, and loss of optical clarity [1].

Evidence DimensionPolymer morphology and crystallinity
Target Compound DataAmorphous structure (disrupted chain packing)
Comparator Or Baseline1,6-Hexanediol (highly crystalline segments)
Quantified DifferencePrevention of crystallization-induced opacity and cold-hardening
ConditionsSolvent-borne adhesives and clear protective coatings

Essential for maintaining transparency and solubility in high-end coatings and adhesives where phase separation cannot be tolerated.

High-Durability Polycarbonate Polyols

Directly leveraging the steric hindrance and amorphous nature of 3,3-dimethylpentane-1,5-diol to produce premium polycarbonate diols for synthetic leather and automotive interior coatings that resist hydrolysis and remain flexible [1].

Liquid-Phase Prepolymer Synthesis

Selected by manufacturers seeking to streamline production lines by replacing solid monomers (like NPG) with a fully pumpable, liquid hindered diol, thereby eliminating energy-intensive pre-melting steps .

Hydrolysis-Resistant Polyurethane Elastomers

Ideal for marine, offshore, or high-humidity environments where standard linear polyester polyurethanes would rapidly degrade due to moisture ingress[2].

Flexible UV-Curable Coatings

Incorporated into urethane acrylates to provide an optimal balance of low-temperature flexibility, scratch resistance, and optical clarity without the cold-hardening associated with linear diols[1].

Application Fit

Application
Selection Property
Validation Focus
Low-crystallinity polyester polyol synthesis
Gem-dimethyl branching profile
Polymer crystallinity and thermal properties
High-temperature process design
Validated thermophysical data availability
Process simulation accuracy and safety margins
Polyurethanes for humid environments
Steric shielding by C3 gem-dimethyl group
Hydrolytic stability assessment in aqueous conditions

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,3-Dimethylpentane-1,5-diol

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